Pentolinium Tartrate

Description

PENTOLINIUM TARTRATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

A nicotinic antagonist that has been used as a ganglionic blocking agent in hypertension.

See also: Pentolinium (has active moiety).

Properties

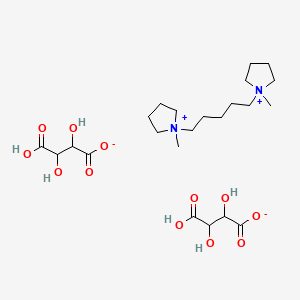

IUPAC Name |

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKTIKKPMTUQH-WBPXWQEISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-62-0 | |

| Record name | Pentolonium tartrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentolonium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOLINIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pentolinium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium tartrate, a potent ganglionic blocking agent, exerts its pharmacological effects primarily through the non-selective antagonism of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. This comprehensive technical guide delineates the core mechanism of action of pentolinium tartrate, presenting available quantitative data, detailed experimental protocols for key cited experiments, and visual representations of its signaling pathways and experimental workflows. By inhibiting cholinergic transmission in both the sympathetic and parasympathetic nervous systems, pentolinium tartrate induces a profound reduction in autonomic outflow, leading to significant hemodynamic changes, most notably a decrease in blood pressure. This document serves as a detailed resource for researchers and professionals engaged in the study of autonomic pharmacology and the development of related therapeutic agents.

Core Mechanism of Action: Ganglionic Blockade

Pentolinium tartrate is a quaternary ammonium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors located on the postsynaptic membranes of both sympathetic and parasympathetic autonomic ganglia[1][2]. Under normal physiological conditions, preganglionic neurons release acetylcholine (ACh), which binds to these nAChRs, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse.

Pentolinium, by binding to these nAChRs, prevents the binding of ACh and thereby inhibits this crucial step in neurotransmission[1]. This blockade is non-selective, affecting both branches of the autonomic nervous system[2]. The widespread interruption of autonomic signaling results in a variety of physiological effects, the most prominent of which is a reduction in systemic vascular resistance and a fall in arterial blood pressure.

The inhibition of sympathetic ganglia interrupts the tonic vasoconstrictor signals to peripheral blood vessels, leading to vasodilation. Simultaneously, the blockade of parasympathetic ganglia can lead to side effects such as tachycardia (due to blockade of vagal tone to the heart), mydriasis, and inhibition of gastrointestinal and urinary bladder function.

Signaling Pathway

The mechanism of action of pentolinium tartrate can be visualized as a direct interruption of the canonical autonomic signaling pathway at the ganglionic synapse.

References

An In-Depth Technical Guide to Pentolinium Tartrate as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium tartrate, a quaternary ammonium compound, functions as a potent ganglionic blocker by antagonizing nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia. Historically utilized as an antihypertensive agent, its broad, non-selective action on both sympathetic and parasympathetic ganglia has largely led to its replacement by more specific cardiovascular drugs.[1][2] This technical guide provides a comprehensive overview of Pentolinium Tartrate, focusing on its core mechanism of action, chemical properties, and the experimental methodologies used to characterize its effects. While specific quantitative data on its binding affinities and potency at various nAChR subtypes are not extensively available in modern literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers investigating ganglionic blockade and nAChR pharmacology.

Introduction

Pentolinium is a nicotinic antagonist that has been historically used as a ganglionic blocking agent for the treatment of hypertension.[1] It acts by inhibiting the release of adrenaline and noradrenaline from adrenergic nerves.[1][3] By binding to the nicotinic (ganglion) acetylcholine receptor, Pentolinium blocks the channel, leading to smooth muscle relaxation and vasodilation. Although its therapeutic use has diminished due to the development of more selective antihypertensive agents, Pentolinium remains a valuable pharmacological tool for studying the autonomic nervous system and the effects of ganglionic blockade.

Chemical and Physical Properties

Pentolinium tartrate is the bitartrate salt of pentolinium. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,1'-Pentamethylenebis(1-methylpyrrolidinium) bitartrate | |

| CAS Number | 52-62-0 | |

| Molecular Formula | C23H42N2O12 | |

| Molecular Weight | 538.59 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, not in water | |

| Melting Point | 213 °C (tartrate salt) |

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

Pentolinium exerts its pharmacological effects by acting as a non-selective antagonist of nicotinic acetylcholine receptors located in autonomic ganglia. These receptors, often referred to as ganglionic-type nAChRs (Nn), are ligand-gated ion channels that mediate fast synaptic transmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.

The primary ganglionic nAChR subtype is composed of α3 and β4 subunits (α3β4), though other subtypes may also be present. Pentolinium competitively blocks the action of acetylcholine at these receptors, preventing depolarization of the postganglionic neuron and subsequent propagation of the nerve impulse. This blockade of the entire output of the autonomic nervous system leads to a variety of physiological effects.

Signaling Pathways

The activation of nAChRs by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization. This initial event triggers a cascade of downstream signaling pathways that can vary depending on the specific nAChR subtype and the cellular context. While the direct downstream signaling pathways specifically modulated by Pentolinium's blockade are not extensively detailed, the general pathways affected by nAChR antagonism can be inferred.

Below is a diagram illustrating the general signaling cascade initiated by nAChR activation, which is inhibited by antagonists like Pentolinium.

Quantitative Pharmacological Data

| nAChR Subtype | Binding Affinity (Ki) (nM) | Potency (IC50/EC50) (µM) | Assay Type | Reference |

| α3β4 | Data not available | Data not available | ||

| α4β2 | Data not available | Data not available | ||

| α7 | Data not available | Data not available | ||

| Other neuronal | Data not available | Data not available | ||

| Muscle-type | Data not available | Data not available |

*Indicates the potential presence of other subunits in the receptor complex.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Pentolinium Tartrate as a nicotinic acetylcholine receptor antagonist.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general method to determine the binding affinity of an unlabeled compound, such as Pentolinium Tartrate, for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of Pentolinium Tartrate for a specific nAChR subtype.

Materials:

-

Membrane preparation from cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3β4 nAChRs).

-

Radioligand (e.g., [3H]epibatidine or [3H]nicotine).

-

Pentolinium Tartrate solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 50 µL of Pentolinium Tartrate solution at various concentrations.

-

To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., 1 mM nicotine) instead of Pentolinium Tartrate to a set of wells.

-

To determine total binding, add 50 µL of binding buffer instead of Pentolinium Tartrate.

-

Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of Pentolinium Tartrate by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding as a function of the logarithm of the Pentolinium Tartrate concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines a general procedure for assessing the antagonist activity of Pentolinium Tartrate on nAChRs expressed in Xenopus oocytes.

Objective: To determine the IC50 of Pentolinium Tartrate for inhibiting acetylcholine-induced currents in a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Acetylcholine (ACh) solution.

-

Pentolinium Tartrate solutions of varying concentrations.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microelectrodes filled with 3 M KCl.

Procedure:

-

Inject the cRNA for the nAChR subunits into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a brief pulse of ACh (at a concentration that elicits a submaximal response, e.g., EC20) and record the inward current.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of Pentolinium Tartrate for a set period (e.g., 2-5 minutes).

-

While still in the presence of Pentolinium Tartrate, apply the same ACh pulse and record the inhibited current.

-

Repeat steps 6-8 for a range of Pentolinium Tartrate concentrations.

-

For each concentration, calculate the percent inhibition of the ACh-induced current.

-

Plot the percent inhibition as a function of the logarithm of the Pentolinium Tartrate concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Blood Pressure Measurement in Rodents

This protocol provides a general framework for evaluating the antihypertensive effects of Pentolinium Tartrate in a rodent model.

Objective: To assess the dose-dependent effect of Pentolinium Tartrate on blood pressure in hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rodent model.

-

Pentolinium Tartrate solutions for administration (e.g., subcutaneous).

-

Vehicle control (e.g., sterile saline).

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

-

Animal handling and restraint devices.

Procedure:

-

Acclimatize the animals to the housing facility and blood pressure measurement procedure to minimize stress-induced variations.

-

Record baseline blood pressure and heart rate for each animal over several days to establish a stable baseline.

-

Divide the animals into groups: vehicle control and multiple dose groups for Pentolinium Tartrate.

-

Administer the assigned treatment (vehicle or a specific dose of Pentolinium Tartrate) to each animal. A subcutaneous dose of 5 mg/kg has been used in previous studies.

-

Measure blood pressure and heart rate at various time points post-administration (e.g., 30, 60, 90, 120, 240 minutes) to determine the onset, magnitude, and duration of the effect.

-

Analyze the data by comparing the changes in blood pressure and heart rate from baseline for each treatment group to the vehicle control group.

-

Plot the maximum change in blood pressure as a function of the Pentolinium Tartrate dose to generate a dose-response curve.

Conclusion

Pentolinium Tartrate is a classic ganglionic blocking agent that provides a powerful, albeit non-selective, tool for antagonizing nicotinic acetylcholine receptors in the autonomic nervous system. While its clinical application as an antihypertensive has been superseded, its utility in experimental pharmacology for investigating autonomic function remains. The lack of readily available, modern quantitative data on its interaction with specific nAChR subtypes highlights an area for potential future research to fully characterize this compound using contemporary techniques. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to explore the effects of Pentolinium Tartrate and other ganglionic blockers in their studies.

References

Pentolinium Tartrate: A Technical Guide for Autonomic Ganglia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium tartrate, a potent ganglionic blocking agent, has historically been instrumental in the study of the autonomic nervous system. By acting as a nicotinic acetylcholine receptor antagonist at autonomic ganglia, it provides a powerful tool to investigate the roles of sympathetic and parasympathetic outflow in various physiological and pathophysiological processes. This technical guide offers an in-depth overview of Pentolinium Tartrate's mechanism of action, summarizes key quantitative data from foundational studies, and provides detailed experimental protocols for its application in autonomic ganglia research. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its use.

Introduction

Pentolinium tartrate is a quaternary ammonium compound that functions as a ganglionic blocking agent.[1] It induces a non-depolarizing, competitive blockade of nicotinic acetylcholine receptors (nAChRs) at the postganglionic neuron synapse in both sympathetic and parasympathetic ganglia.[2] This broad-acting antagonism interrupts the entire outflow of the autonomic nervous system, making it an invaluable pharmacological tool for researchers seeking to understand the autonomic contribution to physiological regulation.[3] Although its therapeutic use as an antihypertensive agent has been largely superseded by more specific drugs, Pentolinium Tartrate remains a cornerstone for experimental investigations into autonomic function and dysfunction.[4][5]

Chemical and Physical Properties

Pentolinium tartrate is the bitartrate salt of pentolinium.

| Property | Value | Reference |

| CAS Number | 52-62-0 | |

| Molecular Formula | C₂₃H₄₂N₂O₁₂ | |

| Molecular Weight | 538.6 g/mol | |

| Appearance | White to cream crystalline powder | |

| Solubility | Freely soluble in water |

Mechanism of Action

Pentolinium exerts its effect by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of neurons in autonomic ganglia. These receptors, specifically the neuronal nicotinic (Nn) subtype, are ligand-gated ion channels.

Under normal physiological conditions, preganglionic neurons release acetylcholine (ACh), which binds to these Nn receptors. This binding causes a conformational change in the receptor, opening an ion channel that allows the influx of sodium and calcium ions. The resulting depolarization of the postganglionic neuron leads to the propagation of an action potential and subsequent neurotransmitter release at the target organ.

Pentolinium, by binding to these Nn receptors without activating them, prevents the binding of ACh and thus inhibits this entire cascade. This blockade is non-selective, affecting both sympathetic and parasympathetic ganglia. The functional consequence is a reduction in the tonic and reflexive activity of both divisions of the autonomic nervous system.

Mechanism of Pentolinium Tartrate Action.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of Pentolinium Tartrate.

Table 1: Effects of Intravenous Pentolinium Tartrate on Cardiovascular Parameters in Humans

| Parameter | Subjects | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |

| Systolic Blood Pressure (mmHg) | 21 Hypertensives | 2.5 mg i.v. | 165 ± 5 | 145 ± 5 | -12.1% | |

| Systolic Blood Pressure (mmHg) | 20 Normotensives | 2.5 mg i.v. | 120 ± 3 | 110 ± 3 | -8.3% | |

| Heart Rate (beats/min) | 21 Hypertensives | 2.5 mg i.v. | 70 ± 2 | 75 ± 2 | +7.1% | |

| Heart Rate (beats/min) | 20 Normotensives | 2.5 mg i.v. | 68 ± 2 | 72 ± 2 | +5.9% |

Table 2: Effects of Pentolinium Tartrate on Plasma Catecholamines and Neuropeptide Y in Humans and Rats

| Parameter | Species/Subjects | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |

| Plasma Noradrenaline (pg/ml) | 21 Hypertensives (Human) | 2.5 mg i.v. | 300 ± 30 | 150 ± 20 | -50.0% | |

| Plasma Adrenaline (pg/ml) | 21 Hypertensives (Human) | 2.5 mg i.v. | 50 ± 5 | 25 ± 4 | -50.0% | |

| Plasma Neuropeptide Y (fmol/ml) | Conscious Rats | 5 mg/kg bolus + 5 mg/kg/30 min infusion | 78.6 ± 8.2 | 31.0 ± 6.7 | -60.6% |

Table 3: Hemodynamic Effects of Pentolinium Tartrate in Anesthetized Rats

| Parameter | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |

| Mean Arterial Blood Pressure (mmHg) | 30 mg/kg i.p. | 90 ± 3 | 53 ± 3 | -41.1% |

Experimental Protocols

In Vivo Ganglionic Blockade in Conscious Rats

This protocol is adapted from studies investigating the role of the sympathetic nervous system in regulating blood pressure and neuropeptide release.

Objective: To induce ganglionic blockade in conscious, freely moving rats to assess the contribution of autonomic outflow to cardiovascular and endocrine parameters.

Materials:

-

Pentolinium tartrate

-

Sterile saline (0.9% NaCl)

-

Vascular catheters (for arterial and venous access)

-

Infusion pump

-

Blood pressure transducer and recording system

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

Procedure:

-

Animal Preparation:

-

Surgically implant arterial and venous catheters in rats under appropriate anesthesia (e.g., ketamine/xylazine combination) several days prior to the experiment to allow for full recovery. The arterial catheter allows for direct blood pressure measurement and blood sampling, while the venous catheter is for drug administration.

-

House rats individually and allow them to acclimatize to the experimental setup.

-

-

Pentolinium Solution Preparation:

-

Prepare a sterile solution of Pentolinium tartrate in 0.9% saline. The concentration should be calculated based on the desired dosage and infusion rate.

-

-

Experimental Protocol:

-

Connect the arterial catheter to a blood pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Administer a bolus intravenous injection of Pentolinium tartrate (e.g., 5 mg/kg).

-

Immediately following the bolus, begin a continuous intravenous infusion of Pentolinium tartrate (e.g., 5 mg/kg over 30 minutes) using an infusion pump.

-

Continuously monitor and record MAP and HR throughout the experiment.

-

Collect blood samples at baseline and at specified time points during and after the infusion to measure plasma catecholamines, neuropeptide Y, or other analytes of interest.

-

Process blood samples by centrifugation to separate plasma and store at -80°C until analysis.

-

-

Control Group:

-

A control group of rats should receive a bolus and infusion of sterile saline vehicle on the same schedule as the Pentolinium-treated group.

-

In Vivo Ganglionic Blockade Workflow.

Pentolinium Suppression Test in Humans (for Pheochromocytoma Diagnosis)

This is a historical protocol used to differentiate between neurogenic and tumor-derived catecholamine excess. While largely replaced by modern biochemical tests, the principles remain relevant for research.

Objective: To determine if elevated plasma catecholamines are suppressed by ganglionic blockade, suggesting a neurogenic origin.

Materials:

-

Pentolinium tartrate for intravenous injection

-

Sterile saline for injection

-

Intravenous catheter

-

Blood collection tubes (e.g., heparinized tubes)

-

Refrigerated centrifuge

-

Equipment for plasma catecholamine analysis (e.g., HPLC with electrochemical detection)

Procedure:

-

Patient Preparation:

-

The patient should be resting in a supine position in a quiet room for at least 30 minutes before the test.

-

Insert an intravenous catheter for blood sampling and drug administration.

-

-

Baseline Measurement:

-

Draw a baseline blood sample for the measurement of plasma noradrenaline and adrenaline.

-

-

Pentolinium Administration:

-

Administer a single intravenous dose of Pentolinium tartrate (e.g., 2.5 mg).

-

-

Post-Pentolinium Measurement:

-

Draw a second blood sample 10 minutes after the administration of Pentolinium.

-

-

Sample Handling and Analysis:

-

Immediately place blood samples on ice.

-

Separate plasma by centrifugation in a refrigerated centrifuge.

-

Store plasma at -80°C until analysis.

-

Measure plasma noradrenaline and adrenaline concentrations.

-

-

Interpretation:

-

A significant decrease in plasma catecholamine levels after Pentolinium administration is indicative of a neurogenic source. In patients with pheochromocytoma, catecholamine release is autonomous and is not suppressed by ganglionic blockade.

-

In Vitro Superior Cervical Ganglion (SCG) Preparation

This protocol describes the isolation of the rat SCG for subsequent in vitro studies, such as electrophysiology or immunocytochemistry.

Objective: To dissect and prepare the superior cervical ganglion from a rat for cell culture or acute experimental use.

Materials:

-

Neonatal or embryonic rats

-

Dissection microscope

-

Fine dissection tools (forceps, scissors)

-

Sterile dissection buffer (e.g., Hanks' Balanced Salt Solution)

-

Enzymes for dissociation (e.g., trypsin, collagenase)

-

Culture medium (e.g., DMEM with appropriate supplements)

-

Collagen-coated culture dishes or coverslips

Procedure:

-

Dissection:

-

Euthanize the rat according to approved institutional protocols.

-

Under a dissection microscope, locate the carotid bifurcation in the neck. The SCG is a small, almond-shaped ganglion situated near this bifurcation.

-

Carefully dissect the ganglion, freeing it from surrounding connective tissue and nerves.

-

-

Enzymatic Dissociation (for cell culture):

-

Transfer the isolated ganglia to a solution containing digestive enzymes (e.g., 0.25% trypsin) and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Neutralize the enzyme activity with culture medium containing serum.

-

-

Mechanical Dissociation:

-

Gently triturate the ganglia with a fire-polished Pasteur pipette to create a single-cell suspension.

-

-

Plating and Culture:

-

Plate the dissociated neurons onto collagen-coated culture surfaces.

-

Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.

-

-

Experimental Use:

-

The cultured neurons can be used for various experiments, including patch-clamp electrophysiology to study the effects of Pentolinium on nicotinic receptor currents, or immunocytochemistry to visualize receptor distribution.

-

In Vitro SCG Preparation Workflow.

Downstream Signaling Pathways

The primary signaling event blocked by Pentolinium is the ion flux through the nicotinic acetylcholine receptor channel. The influx of Na⁺ and Ca²⁺ through the Nn receptor on the postganglionic neuron leads to membrane depolarization and the generation of an action potential. The increase in intracellular Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades that can modulate neuronal excitability and gene expression. By blocking this initial influx, Pentolinium prevents these downstream events from occurring in response to preganglionic nerve stimulation.

Downstream Signaling Blockade by Pentolinium.

Conclusion

Pentolinium Tartrate, through its potent and non-selective blockade of ganglionic nicotinic acetylcholine receptors, remains a critical tool for autonomic nervous system research. Its ability to effectively silence autonomic outflow allows for the precise investigation of sympathetic and parasympathetic contributions to a myriad of physiological functions. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to utilize Pentolinium Tartrate in their studies. A thorough understanding of its mechanism and application is essential for designing robust experiments and accurately interpreting their outcomes.

References

- 1. The effects of pentolinium on sympathetic activity in hypertensives and normotensive controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic Ganglionic Blocker (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormal blood pressure recovery during ganglion blockade in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Use of Pentolinium Tartrate in Hypertension

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical application of pentolinium tartrate in the management of hypertension. As one of the early ganglionic blocking agents, its use in the mid-20th century marked a significant step in pharmacological approaches to blood pressure control. This document provides a detailed overview of its mechanism of action, clinical efficacy, dosage regimens, and the adverse effects that ultimately led to its replacement by more targeted antihypertensive therapies. The information is compiled from seminal studies of the era, offering valuable insights into the evolution of hypertension treatment.

Mechanism of Action: Ganglionic Blockade

Pentolinium tartrate is a nicotinic antagonist that functions as a ganglionic blocking agent.[1] Its primary mechanism of action involves the competitive blockade of nicotinic acetylcholine receptors at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This non-selective blockade inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons.

The antihypertensive effect of pentolinium is primarily achieved through the blockade of sympathetic ganglia. This interruption of sympathetic outflow leads to a reduction in peripheral vascular resistance and a decrease in cardiac output, resulting in a fall in arterial blood pressure. The blockade of parasympathetic ganglia contributes to the drug's significant side effect profile.

Signaling Pathway of Pentolinium Tartrate

Caption: Signaling pathway illustrating pentolinium tartrate's blockade of nicotinic acetylcholine receptors.

Clinical Efficacy and Dosage

Clinical trials conducted in the 1950s demonstrated the potent blood pressure-lowering effects of pentolinium tartrate, particularly in severe hypertension. However, its use was characterized by a narrow therapeutic window and significant inter-individual variability in response.

Summary of Clinical Trial Data

| Study (Year) | Dosage Range | Route of Administration | Mean Arterial Pressure Reduction (mmHg) | Key Findings |

| Freis & Wilson (1956) | 20-120 mg, three times daily | Oral | Systolic: ~60, Diastolic: ~30 | Effective in severe hypertension, but side effects were common. Combination therapy with reserpine and hydralazine improved efficacy and tolerability. |

| Waldman & Pelner (1956) | Initial: 20 mg, three times daily; Maintenance: individualized | Oral | Standing Systolic: ~50-70, Diastolic: ~20-40 | A method of careful dosage titration was necessary to manage postural hypotension and other side effects. |

| Hoobler & Smith (1956) | 2.5-5 mg | Intravenous | Significant acute reduction | Useful for acute blood pressure control, but chronic oral therapy was challenging. |

| Smirk (1954) | 20-100 mg, two to three times daily | Oral | Significant reduction in both systolic and diastolic pressures | Emphasized the importance of individualized dosage and the challenges of long-term management. |

Experimental Protocols

The clinical evaluation of pentolinium tartrate in the 1950s involved pioneering methodologies for the assessment of antihypertensive drugs. These early studies laid the groundwork for modern clinical trial design in hypertension.

Representative Experimental Protocol: Oral Administration in Ambulatory Patients

This protocol is a composite based on the methodologies described by Freis & Wilson (1956) and Waldman & Pelner (1956).

-

Patient Selection:

-

Inclusion criteria: Patients with severe, essential hypertension (diastolic blood pressure consistently > 110 mmHg) who had not responded to or tolerated other available treatments.

-

Exclusion criteria: Evidence of severe renal failure, recent myocardial infarction, or other contraindications to significant blood pressure reduction.

-

-

Baseline Assessment:

-

Hospitalization for initial observation and baseline blood pressure measurements (supine, sitting, and standing) taken multiple times daily.

-

Funduscopic examination, electrocardiogram (ECG), and renal function tests (e.g., blood urea nitrogen).

-

-

Dosage Titration:

-

Initial dose: 20 mg of pentolinium tartrate administered orally three times a day.

-

Dosage was incrementally increased every 2-3 days based on standing blood pressure readings and the emergence of side effects. The goal was to achieve a standing diastolic blood pressure below 100 mmHg without intolerable adverse effects.

-

Patients were taught to monitor for symptoms of postural hypotension (dizziness, fainting) and to adjust their posture accordingly.

-

-

Long-term Management:

-

Once a stable and effective dose was determined, patients were discharged and monitored in an outpatient setting.

-

Blood pressure was checked at regular intervals, and dosages were adjusted as needed.

-

The introduction of other antihypertensive agents, such as reserpine or hydralazine, was often necessary to reduce the required dose of pentolinium and mitigate its side effects.

-

-

Endpoint Assessment:

-

Primary endpoint: Reduction in arterial blood pressure.

-

Secondary endpoints: Changes in funduscopic examination, ECG, and renal function. The incidence and severity of side effects were meticulously recorded.

-

Experimental Workflow

Caption: A typical experimental workflow for a 1950s clinical trial of pentolinium tartrate.

Adverse Effects

The non-selective nature of ganglionic blockade resulted in a wide array of predictable and often dose-limiting side effects. These adverse effects were a direct consequence of the inhibition of the parasympathetic nervous system.

Common Side Effects of Pentolinium Tartrate

| Side Effect | Physiological Basis | Reported Frequency |

| Postural Hypotension | Blockade of sympathetic reflexes that regulate venous return and arterial constriction | Very Common |

| Dry Mouth | Inhibition of parasympathetic stimulation of salivary glands | Common |

| Blurred Vision | Mydriasis and cycloplegia due to parasympathetic blockade of the ciliary muscle and iris | Common |

| Constipation/Ileus | Decreased gastrointestinal motility and secretions from parasympathetic inhibition | Common, can be severe |

| Urinary Retention | Inhibition of bladder detrusor muscle contraction | Common, especially in older males |

| Tachycardia | Blockade of parasympathetic vagal tone to the heart | Common |

| Nausea and Vomiting | Central and peripheral effects | Frequent |

Conclusion

Pentolinium tartrate represented a significant, albeit challenging, therapeutic option in an era with limited treatments for severe hypertension. The study of its use provides a valuable historical perspective on the principles of autonomic pharmacology and the evolution of antihypertensive therapy. The lessons learned from the clinical application of pentolinium and other ganglionic blockers underscored the need for more selective and better-tolerated agents, a demand that has driven cardiovascular drug development for the past several decades. For researchers and drug development professionals, the story of pentolinium tartrate serves as a compelling case study in the balance between efficacy and tolerability and highlights the importance of targeted pharmacological intervention.

References

Pentolinium Tartrate: A Technical Guide to its Influence on Sympathetic and Parasympathetic Tone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentolinium tartrate is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia.[1][2] This comprehensive technical guide delineates the mechanism of action of pentolinium tartrate and its profound effects on both the sympathetic and parasympathetic branches of the autonomic nervous system. By competitively inhibiting acetylcholine-mediated neurotransmission in autonomic ganglia, pentolinium effectively blunts the outflow of both sympathetic and parasympathetic signals to target organs.[3] This guide provides a detailed overview of the quantitative effects of pentolinium on key cardiovascular parameters, outlines experimental protocols for its use in research settings, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, physiology, and drug development.

Mechanism of Action

Pentolinium tartrate exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membranes of neurons in both sympathetic and parasympathetic ganglia.[1] These receptors, primarily the α3β4 subtype in autonomic ganglia, are ligand-gated ion channels.[4]

Under normal physiological conditions, the release of acetylcholine from preganglionic neurons activates these nAChRs, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the postganglionic neuron, and if the threshold is reached, an action potential is generated and propagated to the target organ.

Pentolinium, by binding to these nAChRs without activating them, prevents acetylcholine from binding and thus inhibits this entire process. This blockade of neurotransmission at the ganglionic level effectively disconnects the central nervous system's autonomic outflow from the peripheral target organs.

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation in Autonomic Ganglia

The following diagram illustrates the signaling cascade initiated by acetylcholine at the ganglionic synapse and its inhibition by pentolinium.

Effects on Sympathetic and Parasympathetic Tone

The non-selective nature of pentolinium's ganglionic blockade results in a simultaneous reduction of both sympathetic and parasympathetic tone. The net effect on a particular organ system depends on the dominant autonomic tone at rest.

Effect on Sympathetic Tone

The blockade of sympathetic ganglia leads to a significant reduction in adrenergic outflow. This manifests as:

-

Vasodilation and Hypotension: Reduced sympathetic stimulation of vascular smooth muscle causes vasodilation, leading to a decrease in peripheral resistance and a fall in blood pressure.

-

Decreased Cardiac Output: In some conditions, particularly in the seated position, pentolinium can reduce cardiac output.

-

Reduction in Catecholamines: The blockade of sympathetic signaling to the adrenal medulla and sympathetic nerve terminals results in decreased secretion of epinephrine and norepinephrine.

Effect on Parasympathetic Tone

The blockade of parasympathetic ganglia leads to a reduction in cholinergic outflow. The observable effects include:

-

Tachycardia: By blocking the vagal (parasympathetic) input to the heart, which is typically dominant at rest, pentolinium can lead to an increase in heart rate.

-

Mydriasis (Pupil Dilation): Reduced parasympathetic stimulation of the pupillary constrictor muscle.

-

Cycloplegia (Paralysis of Accommodation): Paralysis of the ciliary muscle of the eye.

-

Reduced Salivation and Gastrointestinal Secretions: Decreased parasympathetic stimulation of salivary and gastrointestinal glands.

-

Reduced Gastrointestinal Motility: Inhibition of parasympathetic-driven peristalsis.

Quantitative Data

The following tables summarize the quantitative effects of pentolinium tartrate on various physiological parameters as reported in the scientific literature.

Table 1: Effects of Intravenous Pentolinium Tartrate in Humans

| Parameter | Subjects | Dose | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change | Reference |

| Supine Systolic BP (mmHg) | 21 Hypertensives | 2.5 mg i.v. | 163 ± 4 | 149 ± 5 | -8.6% | |

| Supine Systolic BP (mmHg) | 20 Normotensives | 2.5 mg i.v. | 120 ± 2 | 112 ± 2 | -6.7% | |

| Heart Rate (beats/min) | 21 Hypertensives | 2.5 mg i.v. | 71 ± 2 | 74 ± 2 | +4.2% | |

| Heart Rate (beats/min) | 20 Normotensives | 2.5 mg i.v. | 70 ± 2 | 73 ± 2 | +4.3% | |

| Plasma Noradrenaline (pg/mL) | 21 Hypertensives | 2.5 mg i.v. | 268 ± 27 | 185 ± 19 | -31.0% | |

| Plasma Noradrenaline (pg/mL) | 20 Normotensives | 2.5 mg i.v. | 251 ± 23 | 179 ± 16 | -28.7% | |

| Plasma Adrenaline (pg/mL) | 21 Hypertensives | 2.5 mg i.v. | 54 ± 7 | 39 ± 5 | -27.8% | |

| Plasma Adrenaline (pg/mL) | 20 Normotensives | 2.5 mg i.v. | 49 ± 6 | 35 ± 4 | -28.6% | |

| Mean Arterial Pressure (mmHg) | 6 Anesthetized Patients | 0.3 mg/kg | 87 | 65 (at 60 min) | -25.3% | |

| Systemic Vascular Resistance | 6 Anesthetized Patients | 0.3 mg/kg | 1480 | 1060 (at 60 min) | -28.4% | |

| Cardiac Output (L/min) | 6 Anesthetized Patients | 0.3 mg/kg | 4.7 | 5.1 (at 10 min) | +8.5% |

Table 2: Effects of Pentolinium Tartrate in Conscious Rats

| Parameter | Dose | Control (Mean ± SEM) | Pentolinium-Treated (Mean ± SEM) | Percentage Change | Reference |

| Blood Pressure Reduction (mmHg) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | N/A | > 40 | N/A | |

| Plasma Neuropeptide Y (fmol/mL) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | 78.6 ± 8.2 | 31.0 ± 6.7 | -60.6% | |

| Plasma Catecholamines | 5 mg/kg bolus + 5 mg/kg/30 min infusion | N/A | Significantly Reduced | N/A |

Experimental Protocols

The following section provides a generalized protocol for investigating the effects of pentolinium tartrate on cardiovascular parameters in a rat model. This protocol is a synthesis of methodologies reported in the literature and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Animal Preparation and Surgical Procedure

-

Animal Model: Male Wistar rats (250-350 g) are commonly used.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbitone sodium).

-

Surgical Site Preparation: Shave the ventral neck region and disinfect the area.

-

Catheterization:

-

Make a small incision in the ventral neck region to expose the jugular vein and carotid artery.

-

Cannulate the jugular vein with polyethylene tubing (e.g., PE50) for intravenous drug administration.

-

Cannulate the carotid artery with a similar catheter for direct blood pressure monitoring. The catheter should be filled with heparinized saline to prevent clotting.

-

-

Recovery: For studies in conscious animals, the catheters are exteriorized at the back of the neck and the animal is allowed to recover from surgery for at least 24 hours.

Experimental Procedure

-

Acclimatization: Allow the animal to acclimatize to the experimental setup to minimize stress.

-

Baseline Measurement: Record baseline cardiovascular parameters, including arterial blood pressure and heart rate, for a stable period (e.g., 30 minutes).

-

Pentolinium Administration:

-

Intravenous Bolus and Infusion (for sustained blockade): Administer a bolus of pentolinium tartrate (e.g., 5 mg/kg, i.v.) followed by a continuous infusion (e.g., 5 mg/kg over 30 minutes).

-

Intraperitoneal Injection: Alternatively, an intraperitoneal injection can be used (e.g., 30 mg/kg).

-

-

Post-Administration Monitoring: Continuously record blood pressure and heart rate for a defined period (e.g., 60-120 minutes) following pentolinium administration.

-

Blood Sampling (Optional): If measuring plasma catecholamines or other biomarkers, blood samples can be drawn from the arterial catheter at baseline and at specified time points after pentolinium administration.

-

Data Analysis: Analyze the recorded data to determine the magnitude and time course of the changes in blood pressure, heart rate, and other measured parameters.

Experimental Workflow Diagram

Conclusion

Pentolinium tartrate is a powerful pharmacological tool for inducing a generalized blockade of the autonomic nervous system. Its non-selective antagonism of nicotinic acetylcholine receptors in both sympathetic and parasympathetic ganglia leads to predictable and quantifiable effects on cardiovascular and other organ systems. This technical guide has provided an in-depth overview of its mechanism of action, its effects on autonomic tone, a summary of quantitative data from the literature, and a generalized experimental protocol. A thorough understanding of the pharmacology of pentolinium is essential for its appropriate use in research and for the development of more selective autonomic-modulating drugs.

References

An In-Depth Technical Guide to the Early Clinical Trials of Pentolinium Tartrate (Ansolysen)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trials of Pentolinium Tartrate, a ganglionic blocking agent marketed under the trade name Ansolysen. Developed in the early 1950s, Pentolinium Tartrate was a significant agent in the management of moderate to severe hypertension before the advent of more specific antihypertensive therapies. This document synthesizes quantitative data from seminal studies, details experimental protocols, and illustrates the drug's mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

Pentolinium Tartrate functions as a nicotinic acetylcholine receptor antagonist at autonomic ganglia. By blocking these receptors, it interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems. The primary therapeutic effect in hypertension is achieved through the blockade of sympathetic ganglia, which inhibits the release of norepinephrine from postganglionic nerve endings. This leads to a reduction in sympathetic vascular tone, causing vasodilation, decreased peripheral resistance, and a subsequent fall in arterial blood pressure.

Signaling Pathway of Pentolinium Tartrate

The following diagram illustrates the signaling pathway affected by Pentolinium Tartrate at the autonomic ganglion.

Key Early Clinical Trials: Data and Protocols

The following sections summarize the findings and methodologies of pivotal early clinical studies on Pentolinium Tartrate.

Smirk, F. H. (1953). Action of a new methonium compound in arterial hypertension. The Lancet.

This study was one of the first to describe the clinical effects of Pentolinium Tartrate (then known as M. & B. 2050A).

Experimental Protocol: The study involved a small number of hypertensive patients. The drug was administered subcutaneously and orally. Blood pressure was measured in both recumbent and standing positions to assess the postural hypotensive effect, a characteristic of ganglionic blocking agents. The "ceiling dose" for individual patients was determined, which was the dose above which no further fall in blood pressure occurred.

Quantitative Data Summary:

| Parameter | Observation |

| Route of Administration | Subcutaneous, Oral |

| Key Finding | Pentolinium Tartrate was found to be a potent hypotensive agent with a longer duration of action compared to hexamethonium. |

| Postural Hypotension | A significant drop in blood pressure upon standing was consistently observed. |

Freis, E. D., et al. (1954). A Clinical Appraisal of Pentapyrrolidinium (M&B 2050) in Hypertensive Patients. Circulation.

This study provided a more detailed clinical appraisal of Pentolinium in hypertensive patients.

Experimental Protocol: The study included patients with varying severity of hypertension. The drug was administered orally in divided doses. Blood pressure was monitored regularly, and the dosage was adjusted based on the patient's response and tolerance. The study also documented the side effects associated with ganglionic blockade.

Quantitative Data Summary:

| Parameter | Number of Patients | Mean Blood Pressure Reduction (Standing) |

| Group 1 (Moderate Hypertension) | Specific number not detailed in abstract | Significant reduction |

| Group 2 (Severe Hypertension) | Specific number not detailed in abstract | Marked reduction |

| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention |

Agrest, A., & Hoobler, S. W. (1955). Long-term management of hypertension with pentolinium tartrate (ansolysen). Journal of the American Medical Association.

This study focused on the long-term efficacy and management of hypertension with Pentolinium Tartrate.

Experimental Protocol: A cohort of hypertensive patients was treated with oral Pentolinium Tartrate for an extended period. The dosage was individualized and adjusted over time. The study aimed to achieve a standing blood pressure of around 150/100 mm Hg. The effectiveness of the drug in preventing complications of hypertension was also assessed.

Quantitative Data Summary:

| Parameter | Observation |

| Duration of Treatment | Long-term (months to years) |

| Target Blood Pressure (Standing) | ~150/100 mm Hg |

| Efficacy | Effective in the long-term control of severe hypertension. |

| Dosage Range | Highly individualized, typically starting with 20 mg three times daily and adjusted upwards.[1] |

Davignon, A., et al. (1956). Ansolysen in the Treatment of Arterial Hypertension. Canadian Medical Association Journal.[2]

This study provided further evidence for the use of Ansolysen in treating arterial hypertension.

Experimental Protocol: The study involved 25 patients with essential, renal, or malignant hypertension.[2] Treatment was initiated with small oral doses of Pentolinium Tartrate (10 to 20 mg) and gradually increased.[2] Blood pressure was measured in the supine and standing positions. The study also explored the combination of Pentolinium with other antihypertensive agents like reserpine.

Quantitative Data Summary:

| Patient Group (n=25) | Mean Supine BP (Before) | Mean Supine BP (After) | Mean Standing BP (Before) | Mean Standing BP (After) |

| Essential Hypertension | 215/123 mm Hg | 170/105 mm Hg | 200/120 mm Hg | 150/95 mm Hg |

| Renal Hypertension | 220/130 mm Hg | 180/110 mm Hg | 205/125 mm Hg | 160/100 mm Hg |

| Malignant Hypertension | 230/140 mm Hg | 185/115 mm Hg | 215/135 mm Hg | 165/105 mm Hg |

Experimental Workflow: Dosage Individualization

The early clinical trials with Pentolinium Tartrate emphasized a careful and individualized approach to dosage to maximize therapeutic benefit while minimizing side effects. The following diagram illustrates a typical workflow for dosage determination.

Conclusion

The early clinical trials of Pentolinium Tartrate (Ansolysen) were instrumental in establishing the therapeutic principle of ganglionic blockade for the management of severe hypertension. These studies demonstrated the drug's potent hypotensive effects, particularly the characteristic postural hypotension, and highlighted the necessity of careful dosage titration to balance efficacy with the predictable side effects of autonomic blockade. While Pentolinium Tartrate has been largely superseded by more specific and better-tolerated antihypertensive agents, a review of its early clinical evaluation offers valuable insights into the history of hypertension management and the pharmacological principles that continue to underpin modern therapeutics.

References

The Impact of Pentolinium Tartrate on Cardiovascular Hemodynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium tartrate, a potent ganglionic blocking agent, has historically been utilized in the management of hypertensive crises and to induce controlled hypotension during surgical procedures. By acting as a nicotinic acetylcholine receptor antagonist at the autonomic ganglia, pentolinium effectively interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems. This dual blockade elicits a complex and significant impact on cardiovascular hemodynamics. This technical guide provides a comprehensive overview of the core effects of pentolinium tartrate on the cardiovascular system, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying physiological pathways.

Mechanism of Action: Ganglionic Blockade

Pentolinium exerts its effects by competitively blocking the nicotinic (Nn) acetylcholine receptors on postganglionic neurons within both sympathetic and parasympathetic ganglia.[1][2] Acetylcholine released from preganglionic neurons is unable to bind to these receptors, thereby inhibiting the transmission of nerve impulses to the effector organs, including the heart and blood vessels.[1][2][3]

The blockade of sympathetic ganglia leads to a reduction in adrenergic tone, resulting in vasodilation and a decrease in peripheral resistance. Simultaneously, the blockade of parasympathetic (vagal) ganglia innervating the heart can lead to an increase in heart rate (tachycardia) by inhibiting the "rest and digest" signals. The net effect on cardiovascular hemodynamics is a composite of these actions and is influenced by the patient's underlying physiological state.

Quantitative Hemodynamic Effects

The administration of pentolinium tartrate induces significant and measurable changes in key hemodynamic parameters. The following tables summarize quantitative data from a pivotal study investigating the effects of pentolinium in anesthetized human subjects.

| Hemodynamic Parameter | Baseline (Mean ± SEM) | 10 min post-Pentolinium (Mean ± SEM) | 20 min post-Pentolinium (Mean ± SEM) | 60 min post-Pentolinium (Mean ± SEM) |

| Mean Arterial Pressure (mmHg) | 93 ± 4 | 78 ± 5 | 72 ± 5 | 65 ± 4 |

| Heart Rate (beats/min) | 75 ± 3 | 90 ± 4 | 88 ± 4 | 85 ± 4 |

| Cardiac Output (L/min) | 5.2 ± 0.4 | 6.1 ± 0.5 | 5.9 ± 0.5 | 5.5 ± 0.4 |

| Systemic Vascular Resistance (dyne·s/cm⁵) | 1430 ± 120 | 1020 ± 100 | 970 ± 100 | 950 ± 90 |

Data adapted from a study on anesthetized patients.

Another study in hypertensive and normotensive conscious subjects demonstrated a significant reduction in supine systolic blood pressure following an intravenous dose of 2.5 mg of pentolinium tartrate, accompanied by a small increase in heart rate.

Experimental Protocols

The following section details a representative experimental protocol for assessing the hemodynamic effects of pentolinium tartrate in human subjects.

Study Design: A prospective, observational study in adult patients undergoing elective surgery with general anesthesia.

Patient Population: Adult patients (ASA physical status I-II) scheduled for elective surgical procedures requiring general anesthesia.

Anesthetic Technique: Anesthesia was induced with a standardized protocol and maintained with a combination of an inhaled anesthetic (e.g., isoflurane) and an opioid analgesic (e.g., fentanyl).

Hemodynamic Monitoring:

-

Intra-arterial Blood Pressure: A radial artery catheter was inserted for continuous monitoring of systemic arterial blood pressure. Mean arterial pressure (MAP) was derived from the arterial waveform.

-

Cardiac Output (CO): Cardiac output was measured using the thermodilution technique via a pulmonary artery catheter. A known volume of cold saline was injected into the right atrium, and the resultant change in blood temperature was measured in the pulmonary artery.

-

Heart Rate (HR): Heart rate was continuously monitored using a standard 3-lead electrocardiogram.

-

Systemic Vascular Resistance (SVR): SVR was calculated using the following formula: SVR = (MAP - CVP) / CO x 80, where CVP is the central venous pressure.

Experimental Procedure:

-

Following the induction of anesthesia and stabilization of hemodynamic parameters, baseline measurements of MAP, HR, CO, and CVP were recorded.

-

Pentolinium tartrate was administered intravenously at a specified dose.

-

Hemodynamic parameters were continuously monitored and recorded at predefined intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes) following the administration of the drug.

-

Any adverse events or significant changes in patient status were documented.

Data Analysis: The collected data were analyzed using appropriate statistical methods to determine the significance of changes in hemodynamic parameters from baseline at each time point.

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions involved, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

Pentolinium tartrate profoundly impacts cardiovascular hemodynamics by inducing a state of ganglionic blockade. This leads to a significant reduction in mean arterial pressure and systemic vascular resistance, often accompanied by a compensatory increase in heart rate and a transient rise in cardiac output. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working with ganglionic blocking agents or investigating the complex interplay of the autonomic nervous system in cardiovascular regulation. Further research with more extensive and diverse patient populations would be beneficial to fully elucidate the nuanced hemodynamic effects of pentolinium tartrate.

References

Methodological & Application

Preparing Pentolinium Tartrate Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] It is a valuable tool in neuroscience, pharmacology, and physiology research to investigate the roles of the autonomic nervous system and nicotinic neurotransmission in various biological processes. Historically used as an antihypertensive agent, its ability to block autonomic ganglia makes it useful in experimental models requiring the modulation of sympathetic and parasympathetic outflow.[1][2] These application notes provide detailed protocols for the preparation, storage, and use of Pentolinium Tartrate solutions in a laboratory setting.

Physicochemical Properties and Solubility

Pentolinium tartrate is a white to cream-colored crystalline powder.[3] Understanding its solubility is crucial for preparing accurate and effective solutions.

| Property | Value | Source |

| Molecular Formula | C23H42N2O12 | [4] |

| Molecular Weight | 538.59 g/mol | |

| Melting Point | ~203 °C (decomposes) | |

| Solubility in Water | Freely soluble (1 g in 0.4 mL) | |

| Solubility in Ethanol | Sparingly soluble (1 g in 810 mL) | |

| Solubility in DMSO | Soluble | |

| Insoluble in | Ether, Chloroform | |

| pH of 10% aqueous solution | Approximately 3.5 |

Solution Preparation Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 100 mM)

This protocol is suitable for most in vitro and in vivo applications where an aqueous vehicle is preferred.

Materials:

-

Pentolinium Tartrate powder

-

Sterile, deionized or distilled water

-

Sterile conical tubes or vials

-

Calibrated balance

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, use the following calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 538.59 g/mol = 0.5386 g

-

-

Weigh the powder: Accurately weigh 538.6 mg of Pentolinium Tartrate powder and transfer it to a sterile 15 mL conical tube.

-

Dissolve the powder: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex or stir until the powder is completely dissolved. The compound is freely soluble in water.

-

Adjust to final volume: Once fully dissolved, add sterile water to reach a final volume of 10 mL.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial for storage.

-

Storage: Store the aqueous stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage (months). It is recommended to prepare fresh solutions for critical experiments.

Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)

For applications requiring a non-aqueous stock solution, DMSO is a suitable solvent.

Materials:

-

Pentolinium Tartrate powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber glass vials or other light-protected, DMSO-compatible tubes

-

Calibrated balance

-

Spatula

-

Vortex mixer

Procedure:

-

Weigh the powder: Following the calculation in Protocol 1, weigh 538.6 mg of Pentolinium Tartrate powder and transfer it to a sterile, light-protected vial.

-

Dissolve in DMSO: Add approximately 8 mL of anhydrous DMSO. Cap tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

-

Adjust to final volume: Add DMSO to reach a final volume of 10 mL.

-

Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C to minimize water absorption. For short-term storage (days to weeks), 2-8°C is acceptable.

Experimental Protocols and Data Presentation

In Vitro Applications: Nicotinic Receptor Antagonism Assays

Pentolinium Tartrate is used in various in vitro assays to study the function of nicotinic acetylcholine receptors. These can include cell-based functional assays (e.g., measuring changes in membrane potential or intracellular calcium) and electrophysiological recordings.

Experimental Workflow for In Vitro Antagonist Assay

Protocol for a Cell-Based Functional Assay:

-

Cell Culture: Plate cells expressing the nAChR subtype of interest in a suitable microplate format (e.g., 96-well or 384-well).

-

Preparation of Working Solutions:

-

From a 100 mM stock solution, prepare a series of dilutions of Pentolinium Tartrate in the assay buffer. The final concentrations should typically range from nanomolar to micromolar, depending on the receptor subtype and assay sensitivity. A common starting range for antagonists like mecamylamine is up to 100 µM.

-

Prepare a solution of the nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Antagonist Pre-incubation: Add the Pentolinium Tartrate working solutions to the cells and incubate for a predetermined period (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).

-

Agonist Stimulation: Add the agonist solution to the wells to stimulate the nAChRs.

-

Signal Detection: Measure the cellular response using a plate reader. The specific readout will depend on the assay (e.g., fluorescence for calcium indicators, changes in membrane potential).

-

Data Analysis: Plot the response against the concentration of Pentolinium Tartrate to determine the half-maximal inhibitory concentration (IC50).

| Parameter | Typical Concentration Range | Notes |

| Pentolinium Tartrate | 1 nM - 100 µM | The optimal range should be determined empirically for each nAChR subtype and cell line. |

| Nicotine (Agonist) | 1 µM - 100 µM | Concentration should be optimized to an EC50 or EC80 value for the specific assay. |

| Acetylcholine (Agonist) | 1 µM - 1 mM | Concentration should be optimized to an EC50 or EC80 value for the specific assay. |

In Vivo Applications: Ganglionic Blockade in Rodent Models

Pentolinium Tartrate can be administered in vivo to produce ganglionic blockade, leading to effects such as hypotension.

Experimental Workflow for In Vivo Ganglionic Blockade Study

Protocol for Intraperitoneal (i.p.) Administration in Rats:

-

Solution Preparation: Prepare a sterile solution of Pentolinium Tartrate in saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the animal's body weight, ensuring the injection volume is appropriate (e.g., 1-5 mL/kg).

-

Dosing: A dose of 30 mg/kg has been used to achieve ganglion blockade in rats.

-

Administration: Inject the prepared solution intraperitoneally.

-

Monitoring: Monitor the animal for the desired physiological effects (e.g., a drop in blood pressure) and any adverse reactions. The onset and duration of action will depend on the dose and route of administration.

| Species | Route of Administration | Dosage | Observed Effect |

| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Ganglion blockade |

| Rat | Intravenous (i.v.) | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significant reduction in blood pressure and plasma neuropeptide Y |

Mechanism of Action: Signaling Pathway

Pentolinium Tartrate acts by blocking nicotinic acetylcholine receptors at the autonomic ganglia. This prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

Simplified Signaling Pathway of nAChR Antagonism

Stability and Storage

Proper storage of Pentolinium Tartrate and its solutions is essential to maintain its activity.

-

Solid Powder: Store in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).

-

DMSO Stock Solutions: Store in tightly sealed aliquots at -20°C for long-term storage. For short-term use, 0-4°C is acceptable.

-

Aqueous Solutions: It is recommended to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than one week. For longer-term storage, aliquoting and freezing at -20°C is advisable, although freeze-thaw cycles should be minimized. The stability of aqueous solutions can be pH-dependent, and for critical applications, a formal stability study may be required.

Safety Precautions

Pentolinium Tartrate is a potent pharmacological agent. Standard laboratory safety practices should be followed when handling the powder and its solutions. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. It is listed as poisonous by intraperitoneal, subcutaneous, and intravenous routes and moderately toxic by ingestion. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application of Pentolinium Tartrate in Isolated Tissue Bath Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium Tartrate is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] Its primary mechanism of action involves the blockade of neurotransmission at autonomic ganglia, leading to the inhibition of both sympathetic and parasympathetic nervous system outflow. This property results in smooth muscle relaxation and vasodilation.[1] Historically used as an antihypertensive agent, Pentolinium Tartrate now serves as a valuable pharmacological tool in research settings, particularly in isolated tissue bath experiments, to investigate the roles of ganglionic transmission in the function of various smooth muscle preparations.

Isolated tissue bath assays are a cornerstone of classical pharmacology, allowing for the characterization of drug effects on contractile tissues in a controlled ex vivo environment.[2][3] This document provides detailed application notes and protocols for the use of Pentolinium Tartrate in such experiments, including data presentation and visualization of relevant pathways and workflows.

Data Presentation

| Antagonist | Agonist | Tissue Preparation | Parameter | Value |

| Pentolinium Tartrate | Nicotine / Acetylcholine | e.g., Guinea Pig Ileum, Rabbit Bronchial Smooth Muscle | pA2 | To be determined experimentally |

| Pentolinium Tartrate | Nicotine | e.g., Rabbit Bronchial Smooth Muscle | IC50 | To be determined experimentally |

Researchers should perform Schild plot analysis to determine the specific pA2 value of Pentolinium Tartrate for the nicotinic receptors in their tissue of interest.

Experimental Protocols

General Protocol for Isolated Tissue Bath Experiments

This protocol provides a general framework for utilizing an isolated tissue bath system to study the effects of Pentolinium Tartrate. Specific parameters may need to be optimized depending on the tissue being investigated.

Materials:

-

Isolated tissue (e.g., guinea pig ileum, rat vas deferens, rabbit aortic rings)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, Tyrode's solution[4]

-

Pentolinium Tartrate stock solution

-

Agonist stock solution (e.g., Nicotine, Acetylcholine)

-

Isolated tissue bath system with organ chamber, thermoregulator, and aeration

-

Isometric force transducer and data acquisition system

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

System Preparation:

-

Assemble and calibrate the isolated tissue bath system according to the manufacturer's instructions.

-

Fill the water jacket with deionized water and set the temperature to 37°C.

-

Prepare the appropriate PSS and continuously aerate it with carbogen gas. Warm the PSS to 37°C before use.

-

-

Tissue Preparation and Mounting:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired tissue and place it in a petri dish containing cold, aerated PSS.

-

Prepare segments of the tissue of appropriate size (e.g., 2-3 cm for guinea pig ileum).

-

Mount the tissue segment in the organ bath chamber, securing one end to a fixed hook and the other to the isometric force transducer.

-

-

Equilibration:

-

Fill the organ bath with pre-warmed, aerated PSS.

-

Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes.

-

Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.

-

-

Viability Test:

-

After equilibration, assess the viability and contractility of the tissue by adding a standard contracting agent, such as potassium chloride (KCl) or a high concentration of the chosen agonist.

-

Once a stable contraction is achieved, wash the tissue thoroughly to return to baseline.

-

Protocol for Determining the Antagonistic Effect of Pentolinium Tartrate (Schild Analysis)

This protocol is designed to determine the pA2 value of Pentolinium Tartrate, quantifying its competitive antagonism against a nicotinic agonist.

Procedure:

-

Control Agonist Concentration-Response Curve:

-

Once the tissue is equilibrated and its viability is confirmed, obtain a cumulative concentration-response curve for the agonist (e.g., Nicotine or Acetylcholine).

-

Start with a low concentration of the agonist and progressively increase the concentration in logarithmic increments until a maximal response is achieved.

-

After the maximal response is recorded, wash the tissue extensively with PSS until it returns to the baseline resting tension.

-

-

Incubation with Pentolinium Tartrate:

-

Introduce a known, fixed concentration of Pentolinium Tartrate into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

-

-

Agonist Concentration-Response Curve in the Presence of Pentolinium Tartrate:

-

While maintaining the same concentration of Pentolinium Tartrate in the bath, repeat the cumulative agonist concentration-response curve as described in step 1.

-

A competitive antagonist like Pentolinium Tartrate will cause a parallel rightward shift of the concentration-response curve without a significant change in the maximal response.

-

-

Repeat with Different Concentrations of Pentolinium Tartrate:

-

Wash the tissue thoroughly to remove both the agonist and antagonist.

-

Repeat steps 2 and 3 with at least two other increasing concentrations of Pentolinium Tartrate.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of Pentolinium Tartrate. The dose ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of Pentolinium Tartrate (-log[B]) on the x-axis.

-